2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with a phenyl group at the 3-position and a methyl group at the 5-position through electrophilic aromatic substitution reactions.
Amidation: The final step involves the reaction of the substituted pyrazole with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the site. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
- 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
- N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzamide group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.
Properties
CAS No. |
824969-07-5 |
---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-methyl-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C18H17N3O/c1-12-8-6-7-11-15(12)18(22)19-16-13(2)20-21-17(16)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
RGETVAXWQDZOIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(NN=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.